Benzedrone (hydrochloride)

Übersicht

Beschreibung

Benzedrone (hydrochloride), also known as 4-Methylmethcathinone, is a synthetic stimulant belonging to the cathinone class. It is structurally related to mephedrone, characterized by the replacement of the amino methyl group with a benzyl moiety. This compound is primarily used in forensic and research applications due to its stimulatory properties .

Wirkmechanismus

Benzedrone (hydrochloride), also known as 2-(Benzylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride, is a compound of interest in the field of biochemistry and pharmacology. It’s important to note that the physiological and toxicological properties of this compound are currently unknown .

Mode of Action

Benzedrone (hydrochloride) is an analog of mephedrone, characterized by the replacement of the amino methyl group with a benzyl moiety

Biochemische Analyse

Biochemical Properties

Benzedrone (hydrochloride) plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with monoamine transporters, including dopamine, norepinephrine, and serotonin transporters . These interactions lead to the inhibition of reuptake and increased release of these neurotransmitters, resulting in stimulatory effects. Additionally, Benzedrone (hydrochloride) may interact with cytochrome P450 enzymes, influencing its metabolism and biotransformation .

Cellular Effects

Benzedrone (hydrochloride) exerts various effects on different types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to increase intracellular calcium levels, which can affect various cellular processes, including neurotransmitter release and muscle contraction . Furthermore, Benzedrone (hydrochloride) can modulate the activity of protein kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events .

Molecular Mechanism

The molecular mechanism of action of Benzedrone (hydrochloride) involves its binding interactions with monoamine transporters. By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, Benzedrone (hydrochloride) increases the extracellular concentrations of these neurotransmitters, leading to enhanced neurotransmission . Additionally, the compound may act as a substrate for these transporters, promoting the release of neurotransmitters through reverse transport . Benzedrone (hydrochloride) may also interact with other biomolecules, such as ion channels and receptors, contributing to its overall pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzedrone (hydrochloride) can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that Benzedrone (hydrochloride) can induce changes in cellular function, including alterations in gene expression and protein synthesis . These temporal effects are important considerations for researchers studying the compound’s pharmacokinetics and pharmacodynamics .

Dosage Effects in Animal Models

The effects of Benzedrone (hydrochloride) in animal models vary with different dosages. At low doses, the compound exhibits stimulatory effects, increasing locomotor activity and inducing hyperactivity . At higher doses, Benzedrone (hydrochloride) can cause adverse effects, including neurotoxicity and cardiotoxicity . Threshold effects have been observed, where the compound’s effects become more pronounced beyond a certain dosage . These findings highlight the importance of dose-dependent studies in understanding the compound’s safety and efficacy .

Metabolic Pathways

Benzedrone (hydrochloride) undergoes metabolism through various pathways, including oxidation, reduction, and conjugation reactions . The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation with glucuronic acid or sulfate, facilitating their excretion from the body . The metabolic pathways of Benzedrone (hydrochloride) play a crucial role in determining its pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

Benzedrone (hydrochloride) is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is also distributed to peripheral tissues, where it can interact with various transporters and binding proteins . The localization and accumulation of Benzedrone (hydrochloride) in specific tissues can influence its pharmacological effects and toxicity .

Subcellular Localization

The subcellular localization of Benzedrone (hydrochloride) is influenced by its chemical properties and interactions with cellular components. The compound can be found in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications may direct Benzedrone (hydrochloride) to specific organelles, affecting its activity and function . Understanding the subcellular localization of Benzedrone (hydrochloride) is essential for elucidating its mechanism of action and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzedrone (hydrochloride) can be synthesized through several chemical routes. One common method involves the reaction of 4-methylpropiophenone with benzylamine under reductive amination conditions. The reaction typically uses a reducing agent such as sodium cyanoborohydride in a solvent like methanol. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of Benzedrone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often crystallized and purified through recrystallization techniques to achieve the desired quality for research purposes .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Benzedron (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um sekundäre Amine zu bilden.

Substitution: Elektrophile aromatische Substitutionsreaktionen können am aromatischen Ring stattfinden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.

Substitution: Halogenierungsmittel wie Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte:

Oxidation: Bildung von 4-Methylbenzophenon oder 4-Methylbenzoesäure.

Reduktion: Bildung von 4-Methylphenyl-2-phenylethylamin.

Substitution: Bildung halogenierter Derivate von Benzedron.

Wissenschaftliche Forschungsanwendungen

Benzedron (Hydrochlorid) hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Referenzstandard in der analytischen Chemie zur Identifizierung und Quantifizierung synthetischer Cathinone.

Biologie: Untersucht wegen seiner Auswirkungen auf Neurotransmittersysteme und potenzieller Neurotoxizität.

Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen und toxikologischen Eigenschaften.

Industrie: Wird bei der Entwicklung neuer Synthesewege und der Untersuchung von Reaktionsmechanismen eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von Benzedron (Hydrochlorid) beinhaltet seine Interaktion mit Monoamin-Transportern im Gehirn. Es zielt hauptsächlich auf die Dopamin-, Noradrenalin- und Serotonin-Transporter ab, was zu einer erhöhten Freisetzung und Hemmung der Wiederaufnahme dieser Neurotransmitter führt. Dies führt zu erhöhter Stimulation und Euphorie. Die genauen molekularen Wege und Ziele sind noch in der Erforschung, aber es wird vermutet, dass sie Ähnlichkeiten mit anderen synthetischen Cathinonen aufweisen .

Ähnliche Verbindungen:

Mephedron: Ähnliche Struktur, jedoch mit einer Aminomethylgruppe anstelle einer Benzyl-Einheit.

Methcathinon: Fehlt die aromatische Substitution, die in Benzedron vorhanden ist.

Ethylon: Enthält eine Ethylgruppe anstelle einer Methylgruppe am aromatischen Ring.

Einzigartigkeit: Benzedron (Hydrochlorid) ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das seine pharmakologischen Eigenschaften und Stoffwechselwege beeinflusst. Seine Benzyl-Einheit unterscheidet es von anderen Cathinonen und kann seine Interaktion mit biologischen Zielen und seine Gesamtwirkungen verändern .

Vergleich Mit ähnlichen Verbindungen

Mephedrone: Similar structure but with an amino methyl group instead of a benzyl moiety.

Methcathinone: Lacks the aromatic substitution present in Benzedrone.

Ethylone: Contains an ethyl group instead of a methyl group on the aromatic ring.

Uniqueness: Benzedrone (hydrochloride) is unique due to its specific substitution pattern, which influences its pharmacological properties and metabolic pathways. Its benzyl moiety differentiates it from other cathinones, potentially altering its interaction with biological targets and its overall effects .

Biologische Aktivität

Benzedrone (hydrochloride), a synthetic cathinone, has garnered attention for its psychoactive properties and potential for abuse. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and relevant case studies.

Chemical Profile

Benzedrone is chemically classified as a substituted phenethylamine and is structurally similar to other known stimulants like mephedrone. Its systematic name is 2-(methylamino)-1-(4-methylphenyl)propan-1-one, and it is often encountered in the form of hydrochloride salt.

Benzedrone primarily acts as a monoamine transporter inhibitor. Research has shown that it selectively inhibits the reuptake of neurotransmitters such as dopamine (DAT) and norepinephrine (NET), but exhibits limited activity on serotonin transporters (SERT). The binding affinity (Ki values) for these transporters has been documented as follows:

| Transporter | Ki Value (nM) |

|---|---|

| NET | 1222 |

| DAT | 1411 |

| SERT | >10000 |

These values indicate that while benzedrone interacts with NET and DAT, its potency is significantly lower compared to other synthetic cathinones like mephedrone or desoxypipradrol .

Pharmacological Effects

The pharmacological effects of benzedrone are largely stimulant in nature, characterized by increased energy, euphoria, and enhanced sociability. However, adverse effects can include anxiety, paranoia, and cardiovascular complications. The compound's pharmacokinetics have not been extensively studied in humans, but some animal studies suggest rapid absorption and a relatively short half-life.

Case Studies

- Clinical Toxicology : A study involving hair analysis from families with suspected drug abuse revealed that benzedrone was one of the most frequently detected new psychoactive substances (NPS), with 62 positive cases identified among 1537 samples . This prevalence underscores its emergence as a substance of concern in the context of recreational drug use.

- Emergency Room Reports : Cases reported in emergency settings have documented symptoms consistent with stimulant overdose following the use of benzedrone. Symptoms included agitation, tachycardia, and hallucinations. These findings align with reports from users experiencing severe psychological effects after consumption .

- Comparative Analysis : In a comparative study of synthetic cathinones, benzedrone was found to exhibit less potency than mephedrone and other derivatives in terms of monoamine transporter inhibition. This suggests that while it has psychoactive effects, it may be less likely to contribute to severe toxicity compared to more potent analogs .

Eigenschaften

IUPAC Name |

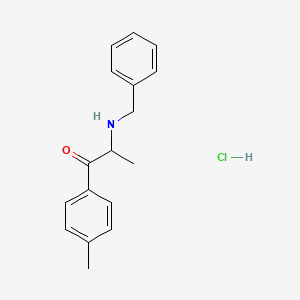

2-(benzylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO.ClH/c1-13-8-10-16(11-9-13)17(19)14(2)18-12-15-6-4-3-5-7-15;/h3-11,14,18H,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZXDZKHNXHQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.